Tropinone

Catalog No.
S581777
CAS No.
532-24-1
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tropinone

CAS Number

532-24-1

Product Name

Tropinone

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3

InChI Key

QQXLDOJGLXJCSE-UHFFFAOYSA-N

SMILES

CN1C2CCC1CC(=O)C2

Synonyms

8-Methyl-8-azabicyclo[3.2.1]octan-3-one; 1αH,5αH-Tropan-3-one; Tropanone; 3-Tropanone; 3-Tropinone; 8-Methyl-8-azabicyclo[3.2.1]octan-3-one; N-Methyl-8-azabicyclo[3.2.1]octan-3-one; NSC 118012; Tropanon; Tropinon;

Canonical SMILES

CN1C2CCC1CC(=O)C2

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(=O)C2

Organic Synthesis and Medicinal Chemistry

Building Block for Complex Molecules

Tropinone serves as a valuable building block for synthesizing more complex molecules, particularly those belonging to the tropane alkaloid class. These molecules often possess diverse biological activities and are of significant interest in drug discovery efforts.

Scaffold for Drug Discovery

The core structure of tropinone acts as a scaffold for the development of novel therapeutic agents. By modifying its functional groups, researchers can create new compounds with potentially desirable pharmacological properties.

Understanding Biological Processes

Studying Neurotransmitter Interactions

Tropinone exhibits structural similarities to certain neurotransmitters, such as cocaine. Research involving tropinone can provide valuable insights into the interaction of these molecules with receptors in the nervous system, aiding in the understanding of addiction and neurological disorders [].

Tropinone is a bicyclic organic compound classified as an alkaloid, with the molecular formula C₈H₁₃NO and a molar mass of approximately 139.2 g/mol. It is characterized by a seven-membered ring structure that includes a carbonyl group (C=O), making it a ketone. Tropinone is typically encountered as a colorless crystalline solid with a distinctive odor and exhibits a melting point between 40-44°C and a boiling point around 113°C. This compound is notable for its stability, reactivity, and solubility in organic solvents such as ethanol, ether, and chloroform, while being sparingly soluble in water .

Tropinone is potentially toxic and should only be handled by trained professionals in a laboratory setting []. Due to its structural similarity to cocaine and atropine, it is classified as a Schedule II controlled substance by some regulatory bodies due to its potential for abuse [].

Tropinone is versatile in undergoing various chemical transformations, including reduction, oxidation, and condensation reactions. The reduction of tropinone can be catalyzed by tropinone reductase enzymes found in various plant species, resulting in the formation of tropine or pseudotropine .

The classic synthesis of tropinone involves a "double Mannich reaction," where succinaldehyde reacts with methylamine and acetonedicarboxylic acid. This process includes:

  • Nucleophilic addition of methylamine to succinaldehyde.
  • Formation of an imine through dehydration.
  • Intramolecular addition leading to ring closure.
  • Further reactions resulting in the final tropinone product.

Tropinone exhibits notable biological activity, particularly as a precursor to several pharmacologically important compounds. It plays a critical role in the biosynthesis of tropane alkaloids, which are known for their therapeutic properties. For instance:

  • Atropine: Used to treat bradycardia and as an antidote for nerve gas poisoning.
  • Scopolamine: Employed for motion sickness and postoperative nausea.

Recent studies have also explored tropinone-derived compounds for their potential anticancer properties. Certain derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction .

The synthesis of tropinone has evolved since its initial discovery, with several methods developed over the years:

  • Willstätter Synthesis (1901): Utilized cycloheptanone but had low yields (0.75%).
  • Robinson's Synthesis (1917): A one-pot method using succinaldehyde, methylamine, and acetonedicarboxylic acid, achieving yields over 90%.
  • Tandem Reactions: Recent synthetic approaches involve tandem (domino) reactions utilizing acetone silyl enol ethers and iminium ions to streamline the process .
  • Biochemical Synthesis: In plants like Atropa belladonna, tropinone is synthesized via polyketide synthase pathways involving malonyl-Coenzyme A mediated condensation reactions .

Tropinone's primary applications lie within the pharmaceutical industry:

  • Precursor for Alkaloids: Vital for synthesizing atropine and cocaine.
  • Therapeutic Agents: Derivatives are used in treating conditions like motion sickness, gastrointestinal disorders, and as local anesthetics.
  • Agricultural Use: Tropinone derivatives may also find applications in crop improvement strategies due to their bioactive properties .

Research has indicated that tropinone interacts with various biological systems through its derivatives. For example:

  • Tropinone-derived compounds have been tested for their anticancer effects on multiple myeloma and lung carcinoma cell lines.
  • Studies on the mechanism of action reveal that certain derivatives induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Tropinone shares structural similarities with several other compounds within the tropane alkaloid class. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey UsesUnique Features
AtropineTropane AlkaloidAntidote for nerve agentsAnticholinergic properties
CocaineTropane AlkaloidLocal anestheticStimulant effects
ScopolamineTropane AlkaloidMotion sickness treatmentSedative properties
TropineAlcohol derivativePrecursor to atropineHydroxy group presence
PseudotropineAlcohol derivativeSimilar applications to tropineStructural variation

Tropinone's unique bicyclic structure distinguishes it from these compounds while serving as an essential precursor for their synthesis .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Boiling Point

227 °C

Heavy Atom Count

10

Melting Point

43 °C

Related CAS

4827-85-4 (hydrochloride)
74051-45-9 (hydrobromide)

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

532-24-1

Wikipedia

Tropinone

General Manufacturing Information

8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Ross et al. Reactions of HDDA benzynes with structurally complex, multifunctional natural products. Nature Chemistry, doi: 10.1038/nchem.2732, published online 27 February 2017

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